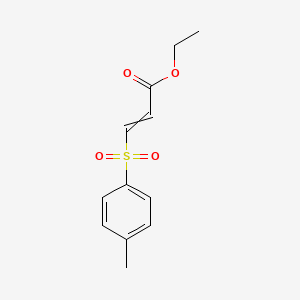
Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of an ethyl ester group, a sulfonyl group attached to a benzene ring, and a prop-2-enoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethyl acrylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{4-methylbenzenesulfonyl chloride} + \text{ethyl acrylate} \xrightarrow{\text{base}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfonic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly employed for the reduction of esters.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Oxidation: Formation of 4-methylbenzenesulfonic acid.
Reduction: Formation of ethyl 3-(4-methylbenzene-1-sulfonyl)propan-2-ol.
Substitution: Various substituted derivatives of the benzene ring.
Scientific Research Applications
Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
Comparison with Similar Compounds
- Ethyl 3-(4-chlorobenzene-1-sulfonyl)prop-2-enoate
- Ethyl 3-(4-nitrobenzene-1-sulfonyl)prop-2-enoate
- Ethyl 3-(4-methoxybenzene-1-sulfonyl)prop-2-enoate
Comparison: Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and physical properties. Compared to its analogs with different substituents, this compound may exhibit different solubility, boiling points, and reactivity patterns. The methyl group can also affect the compound’s interaction with biological targets, potentially altering its biological activity.
Properties
CAS No. |
91077-68-8 |
|---|---|
Molecular Formula |
C12H14O4S |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)sulfonylprop-2-enoate |
InChI |
InChI=1S/C12H14O4S/c1-3-16-12(13)8-9-17(14,15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
InChI Key |
IVQHTVXRSHDTBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















